1,2,8,9-Tetrachlorodibenzofuran

Analytical Chemistry Environmental Monitoring Synthetic Chemistry

1,2,8,9-Tetrachlorodibenzofuran (1,2,8,9-TCDF; CAS 70648-22-5) is a tetra-chlorinated congener of the polychlorinated dibenzofuran (PCDF) family, which comprises 135 structurally distinct compounds. Its molecular formula is C₁₂H₄Cl₄O, with a molecular weight of approximately 305.97 g/mol.

Molecular Formula C12H4Cl4O
Molecular Weight 306 g/mol
CAS No. 70648-22-5
Cat. No. B3066142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,8,9-Tetrachlorodibenzofuran
CAS70648-22-5
Molecular FormulaC12H4Cl4O
Molecular Weight306 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H
InChIKeyOHYCQUKMNPHFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,8,9-Tetrachlorodibenzofuran (CAS 70648-22-5): A Critical Non-2,3,7,8-Substituted PCDF Congener for Environmental and Toxicological Reference Applications


1,2,8,9-Tetrachlorodibenzofuran (1,2,8,9-TCDF; CAS 70648-22-5) is a tetra-chlorinated congener of the polychlorinated dibenzofuran (PCDF) family, which comprises 135 structurally distinct compounds [1]. Its molecular formula is C₁₂H₄Cl₄O, with a molecular weight of approximately 305.97 g/mol [1]. Unlike the more extensively studied and highly toxic 2,3,7,8-substituted PCDFs, 1,2,8,9-TCDF lacks chlorine substitution at all four lateral positions, classifying it as a non-2,3,7,8-substituted congener [2]. This fundamental structural difference underpins its distinct toxicological profile, physicochemical properties, and unique challenges in synthesis and analysis, making it a vital reference standard for accurate environmental monitoring and mechanistic research [3].

Why Generic Substitution of 1,2,8,9-Tetrachlorodibenzofuran with Other TCDFs Compromises Analytical and Toxicological Accuracy


Substituting 1,2,8,9-TCDF with another tetrachlorodibenzofuran congener, particularly the more common 2,3,7,8-TCDF, is scientifically invalid due to fundamental differences in toxicity and physical-chemical behavior. The toxic equivalency factor (TEF) for 1,2,8,9-TCDF is effectively zero, as it is not assigned a TEF value by the WHO due to its negligible binding affinity for the aryl hydrocarbon receptor (AhR), in stark contrast to 2,3,7,8-TCDF which has a WHO-TEF of 0.1 [1]. This difference of several orders of magnitude in biological potency precludes any meaningful comparison or substitution in toxicological studies. Furthermore, analytical substitution is impossible due to unique chromatographic retention behavior; 1,2,8,9-TCDF has a distinct GC retention index (e.g., 2406 on DB-5) [2], and its unique synthetic history—being the only TCDF isomer that could not be synthesized via unambiguous routes [3]—means that certified reference materials are critical for accurate peak identification and quantification in environmental samples.

Quantitative Evidence for 1,2,8,9-Tetrachlorodibenzofuran's Differentiation: Synthesis, Toxicity, and Physicochemical Data


Synthesis and Isomer-Specific Analytical Challenge: 1,2,8,9-TCDF as the Only TCDF Isomer Not Synthesizable via Unambiguous Routes

1,2,8,9-TCDF is the only isomer among the 38 tetrachlorodibenzofurans that could not be synthesized via unambiguous base-catalyzed cyclization routes; all other 37 TCDF isomers were successfully prepared and purified [1]. Attempts to produce 1,2,8,9-TCDF via pyrolysis of appropriate precursors also failed [1]. This unique synthetic recalcitrance highlights its distinct molecular constraints and underscores the absolute necessity of relying on certified reference materials for its identification and quantification in analytical workflows.

Analytical Chemistry Environmental Monitoring Synthetic Chemistry

Toxicological Potency Differential: The Effective Zero TEF of 1,2,8,9-TCDF vs. WHO-Assigned TEFs for Other TCDFs

In the World Health Organization (WHO) 2005 Toxic Equivalency Factor (TEF) scheme, 1,2,8,9-TCDF is conspicuously absent from the list of congeners assigned a TEF value, reflecting its negligible binding affinity for the aryl hydrocarbon receptor (AhR) [1]. In contrast, the 2,3,7,8-substituted TCDF is assigned a TEF of 0.1, and other pentachlorinated furans (e.g., 2,3,4,7,8-PeCDF) have a TEF of 0.3 [1]. This omission in the TEF table, reaffirmed in the 2022 WHO reevaluation [2], quantitatively positions 1,2,8,9-TCDF as a low-toxicity, non-dioxin-like congener, making it an ideal negative control or a compound of interest for studies differentiating AhR-dependent from AhR-independent mechanisms.

Toxicology Risk Assessment Regulatory Science

Physicochemical Property Benchmark: Henry's Law Constant Differentiates Environmental Fate from Other TCDFs

The Henry's Law constant (Hscp) for 1,2,8,9-TCDF has been estimated at 9.5×10⁻¹ mol/(m³Pa) at 298.15 K via a QSPR model [1]. While direct experimental comparison data for all isomers is sparse, this value provides a quantitative benchmark for modeling its partitioning behavior between air and water, which is essential for predicting long-range atmospheric transport and environmental distribution. The value is consistent with the class-level behavior of other lower-chlorinated PCDFs but differs substantially from more highly chlorinated congeners (e.g., OCDF) which are far less volatile.

Environmental Fate Atmospheric Chemistry Physical Chemistry

Analytical Distinguishability: Unique Gas Chromatographic Retention Indices for Unambiguous Identification

1,2,8,9-TCDF exhibits distinct gas chromatographic retention characteristics that are critical for its unambiguous identification in complex environmental mixtures. On a DB-5 capillary column with a temperature ramp program, its Van Den Dool and Kratz retention index (RI) is 2406 [1]. On a similar HP-5 column, using a custom temperature program, its retention indices are 2391 and 2398 [1]. These specific values enable analytical chemists to differentiate 1,2,8,9-TCDF from co-eluting or closely eluting isomers and other halogenated interferences, which is a fundamental requirement for accurate quantification in EPA Method 1613 or similar dioxin/furan analyses.

Analytical Chemistry Gas Chromatography Mass Spectrometry

Validated Application Scenarios for 1,2,8,9-Tetrachlorodibenzofuran (CAS 70648-22-5) Based on Quantitative Evidence


As a Critical Non-Toxic Reference Standard for Toxic Equivalency (TEQ) Calculations in Environmental Monitoring

Environmental testing laboratories performing EPA Method 1613 or similar analyses for dioxins and furans in soil, water, or biota require a complete set of native and labeled standards. 1,2,8,9-TCDF, with its effectively zero TEF [1], is essential as a low-toxicity reference point. Its presence in a sample, when correctly identified using its distinct GC retention index [2], does not contribute to the sample's overall TEQ. Failure to accurately identify and quantify this isomer could lead to overestimation of the toxic burden if misidentified as a higher-TEF congener like 2,3,7,8-TCDF, or to analytical bias in congener-specific pattern recognition.

As a Negative Control and Structural Probe in Aryl Hydrocarbon Receptor (AhR) Mechanistic Toxicology Studies

Researchers investigating AhR-mediated toxicity require congeners that can differentiate between receptor-dependent and independent effects. 1,2,8,9-TCDF serves as an ideal negative control. Its omission from the WHO TEF list [1] is a direct consequence of its negligible AhR binding. In cell-based assays (e.g., using HepG2 cells for CYP1A1 induction), 1,2,8,9-TCDF can be used alongside potent agonists like 2,3,7,8-TCDF or TCDD to verify that observed biological responses are indeed AhR-specific. Its use ensures the validity of structure-activity relationship (SAR) models for dioxin-like compounds.

As a Reference Material for Developing and Validating Isomer-Specific GC-MS Analytical Methods

Given that 1,2,8,9-TCDF was the only TCDF isomer that could not be synthesized via unambiguous routes [3], its certified reference material (CRM) is an irreplaceable tool for analytical method development. Laboratories must use this authentic standard to confirm the compound's exact retention time on their specific GC column and operating conditions [2], and to establish relative response factors (RRFs) for its quantification by isotope dilution HRMS. This is a foundational step in achieving the isomer-specific resolution required for regulatory compliance in dioxin/furan analysis.

As a Target Analyte for Validating Environmental Fate and Transport Models

Environmental chemists developing and validating multimedia fate models (e.g., for assessing long-range transport potential) require precise physicochemical property data. The estimated Henry's Law constant for 1,2,8,9-TCDF (9.5×10⁻¹ mol/(m³Pa)) [4] provides a specific, compound-dependent input parameter. Using this value, rather than a class average for all TCDFs, improves the accuracy of model predictions for the air-water partitioning of this specific congener, leading to more robust assessments of its environmental persistence and global distribution.

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